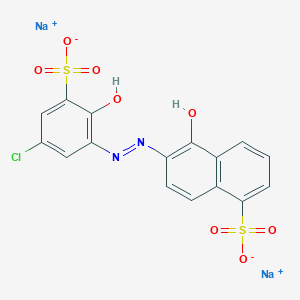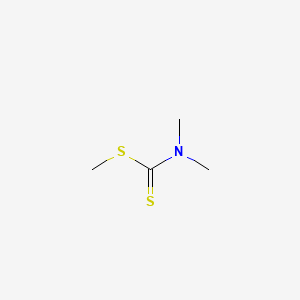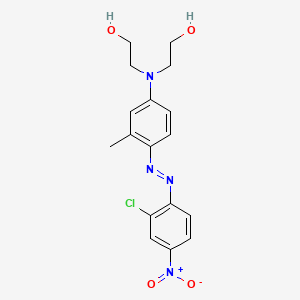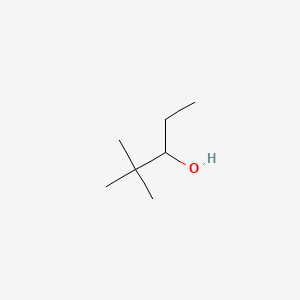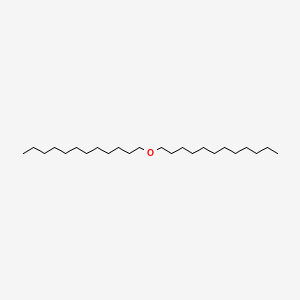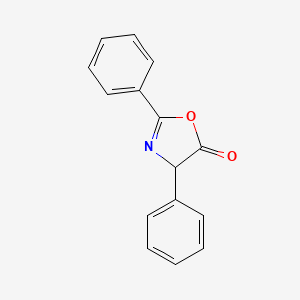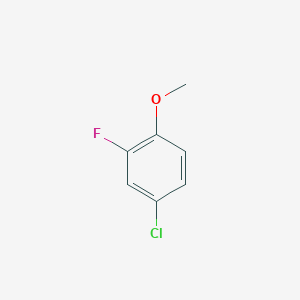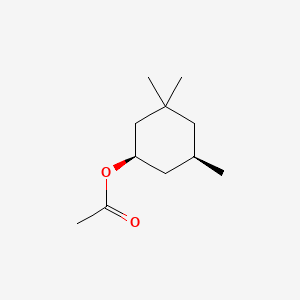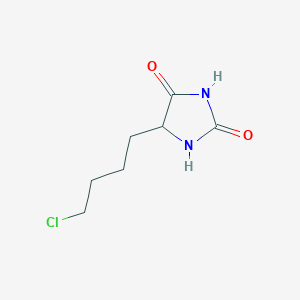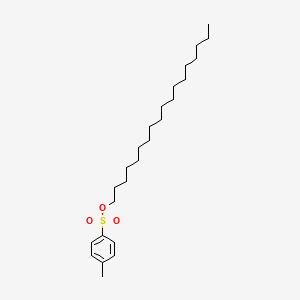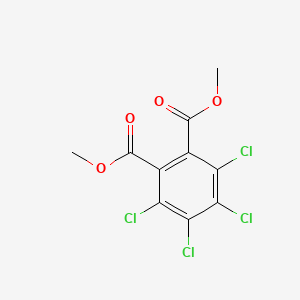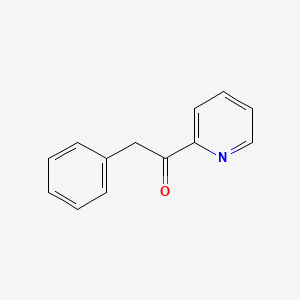
2-Phenyl-1-(pyridin-2-yl)ethanon
Übersicht
Beschreibung
2-Phenyl-1-(pyridin-2-yl)ethanone is an organic compound with the molecular formula C13H11NO. It is also known as benzyl-2-pyridyl ketone. This compound is characterized by the presence of a phenyl group attached to a pyridin-2-yl ethanone structure. It is a yellow liquid at room temperature and is soluble in various organic solvents such as ethanol, ether, and aldehydes .
Wissenschaftliche Forschungsanwendungen
2-Phenyl-1-(pyridin-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, making it a candidate for drug development.
Industry: The compound is used as a catalyst and reagent in organic synthesis, as well as in the production of fine chemicals
Wirkmechanismus
Target of Action
The primary targets of 2-Phenyl-1-(pyridin-2-yl)ethanone are the cell cycle kinase 2 (CDK2) and CDK9 . These kinases play a crucial role in the regulation of the cell cycle and transcription, respectively .
Mode of Action
2-Phenyl-1-(pyridin-2-yl)ethanone interacts with its targets by inhibiting their activities . This inhibition results in the modulation of CDK2 and CDK9 activities, leading to changes in the cell cycle and transcription processes .
Biochemical Pathways
The inhibition of CDK2 and CDK9 by 2-Phenyl-1-(pyridin-2-yl)ethanone affects several biochemical pathways. For instance, it increases the expression of IKBα, a protein that inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), thereby modulating the NF-kB pathway . This pathway plays a crucial role in the regulation of immune response, inflammation, and cell survival .
Pharmacokinetics
It is known that the compound has the ability to bind intracellular labile iron, which may influence its bioavailability .
Result of Action
The molecular and cellular effects of 2-Phenyl-1-(pyridin-2-yl)ethanone’s action include the reduction of the labile iron pool in cells and the decrease in the production of methemoglobin . These effects can lead to changes in cellular iron homeostasis and oxygen transport .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Phenyl-1-(pyridin-2-yl)ethanone. For instance, the presence of iron in the cellular environment can affect the compound’s ability to bind iron and thus its mode of action . .
Biochemische Analyse
Biochemical Properties
2-Phenyl-1-(pyridin-2-yl)ethanone plays a significant role in biochemical reactions, particularly as an iron chelator. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to increase the expression of IKBα and modulate the activities of CDK2 and CDK9 . These interactions are crucial for its potential therapeutic effects, including its role as an anti-HIV-1 agent and its ability to inhibit tumor growth.
Cellular Effects
2-Phenyl-1-(pyridin-2-yl)ethanone influences various cellular processes and functions. It has been observed to reduce the labile iron pool in THP-1 cells and decrease the production of methemoglobin in red blood cells . Additionally, it induces the expression of heme oxygenase-1 and retains NF-kB in the cytoplasm, thereby reducing its nuclear presence . These effects highlight its potential in modulating cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of 2-Phenyl-1-(pyridin-2-yl)ethanone involves its interaction with intracellular labile iron. It binds to iron, reducing its availability for other cellular processes. This binding interaction leads to the inhibition of CDK9 activity and the induction of IKBα expression . Furthermore, it induces the expression of heme oxygenase-1, which plays a role in reducing oxidative stress and inhibiting HIV-1 replication .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Phenyl-1-(pyridin-2-yl)ethanone have been observed to change over time. It has shown stability in reducing the labile iron pool and decreasing methemoglobin production in red blood cells . Long-term studies indicate that it maintains its efficacy in modulating gene expression and cellular functions over extended periods
Dosage Effects in Animal Models
The effects of 2-Phenyl-1-(pyridin-2-yl)ethanone vary with different dosages in animal models. At low doses, it effectively inhibits HIV-1 replication and reduces oxidative stress without exhibiting cytotoxicity . Higher doses may lead to adverse effects, including potential toxicity. It is crucial to determine the optimal dosage to maximize its therapeutic benefits while minimizing any harmful effects.
Metabolic Pathways
2-Phenyl-1-(pyridin-2-yl)ethanone is involved in various metabolic pathways. It interacts with enzymes such as heme oxygenase-1 and CDK9, influencing metabolic flux and metabolite levels . Its role as an iron chelator also affects iron metabolism, reducing the availability of iron for other cellular processes . These interactions highlight its potential in modulating metabolic pathways and influencing cellular functions.
Transport and Distribution
The transport and distribution of 2-Phenyl-1-(pyridin-2-yl)ethanone within cells and tissues involve its interaction with transporters and binding proteins. It efficiently binds to intracellular labile iron, facilitating its transport and distribution within the cell . This interaction also affects its localization and accumulation, influencing its overall efficacy and therapeutic potential.
Subcellular Localization
2-Phenyl-1-(pyridin-2-yl)ethanone exhibits specific subcellular localization, which is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with intracellular labile iron and modulates gene expression . Its localization is influenced by targeting signals and post-translational modifications, directing it to specific compartments or organelles within the cell.
Vorbereitungsmethoden
The synthesis of 2-Phenyl-1-(pyridin-2-yl)ethanone can be achieved through several methods. One common approach involves the reaction of benzyl chloride with 2-pyridylmagnesium bromide, followed by oxidation with a suitable oxidizing agent. Another method includes the condensation of benzaldehyde with 2-acetylpyridine in the presence of a base, followed by oxidation .
Industrial production methods typically involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
2-Phenyl-1-(pyridin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of 2-Phenyl-1-(pyridin-2-yl)ethanone can yield the corresponding alcohols. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Vergleich Mit ähnlichen Verbindungen
2-Phenyl-1-(pyridin-2-yl)ethanone can be compared with other similar compounds such as quinoline derivatives and imidazole-containing compounds. These compounds share structural similarities but differ in their chemical properties and biological activities. For example, quinoline derivatives are known for their antimicrobial and antimalarial properties, while imidazole-containing compounds exhibit a broad range of biological activities, including antibacterial and antifungal effects .
Similar compounds include:
- Quinoline
- Imidazole
- Pyridine derivatives
Each of these compounds has unique features that make them suitable for specific applications in research and industry.
Eigenschaften
IUPAC Name |
2-phenyl-1-pyridin-2-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c15-13(12-8-4-5-9-14-12)10-11-6-2-1-3-7-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYYKZLGTHPLPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00292408 | |
| Record name | 2-phenyl-1-(pyridin-2-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00292408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27049-45-2 | |
| Record name | 27049-45-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111851 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 27049-45-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82333 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-phenyl-1-(pyridin-2-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00292408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
